

A Comparative Guide to SR9011 Hydrochloride Alternatives for REV-ERB Activation

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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available synthetic agonists for the nuclear receptors REV-ERB α (NR1D1) and REV-ERB β (NR1D2), offering alternatives to **SR9011 hydrochloride**. The comparison focuses on performance metrics derived from experimental data, including potency and efficacy in various assays. Detailed methodologies for key experiments are provided to facilitate replication and validation.

Introduction to REV-ERB and its Agonists

The REV-ERB nuclear receptors are critical components of the core circadian clock machinery, acting as transcriptional repressors that link the circadian rhythm to metabolic and inflammatory pathways.^{[1][2]} Upon activation by an agonist, REV-ERB recruits a corepressor complex, which includes the Nuclear Receptor Corepressor (NCoR), to its target gene promoters, leading to the suppression of transcription.^{[3][4]} A primary target of this repression is the Bmal1 gene, a key activator in the circadian feedback loop.^{[3][5]} Synthetic REV-ERB agonists have emerged as valuable research tools to probe the physiological roles of REV-ERB and as potential therapeutic agents for metabolic diseases, sleep disorders, and cancer.^{[5][6]}

SR9011 is a well-characterized REV-ERB agonist, but several alternatives with distinct properties are available. This guide compares SR9011 to other notable REV-ERB agonists: SR9009, GSK4112, and STL1267.

Comparative Analysis of REV-ERB Agonists

The following tables summarize the quantitative data for various REV-ERB agonists based on their potency (IC₅₀/EC₅₀/K_i) in different experimental assays. Lower values generally indicate higher potency.

Table 1: In Vitro Potency of REV-ERB Agonists

Compound	Target(s)	Assay Type	Potency (nM)	Cell Line	Reference(s)
SR9011	REV-ERB α	Gal4-REV-ERB α Cotransfection	790 (IC50)	HEK293	[7]
REV-ERB β	Gal4-REV-ERB β Cotransfection	560 (IC50)	HEK293	[8]	
Full-length REV-ERB α , Bmal1 promoter	Luciferase Reporter	620 (IC50)	HEK293	[9]	
SR9009	REV-ERB α	Gal4-REV-ERB α Cotransfection	670 (IC50)	HEK293	[7]
REV-ERB β	Gal4-REV-ERB β Cotransfection	800 (IC50)	HEK293	[7]	
Bmal1 mRNA expression	Gene Expression	710 (IC50)	HepG2	[7]	
REV-ERB α	Circular Dichroism (Binding)	800 (Kd)	N/A	[9]	
GSK4112	REV-ERB α	Gal4-REV-ERB α Cotransfection	~1,500 (IC50)	HEK293	[7]

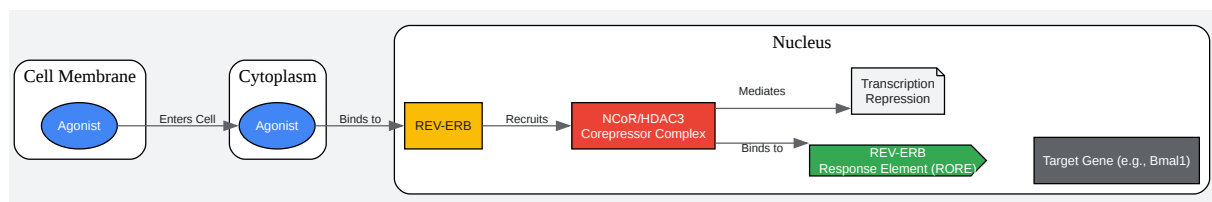
REV-ERB α	FRET (NCoR recruitment)	250 (EC50)	N/A	[10]	
REV-ERB α	Mammalian two-hybrid	5,500 (EC50)	HEK293T	[11]	
STL1267	REV-ERB α	Radioligand Binding	160 (Ki)	N/A	[8]

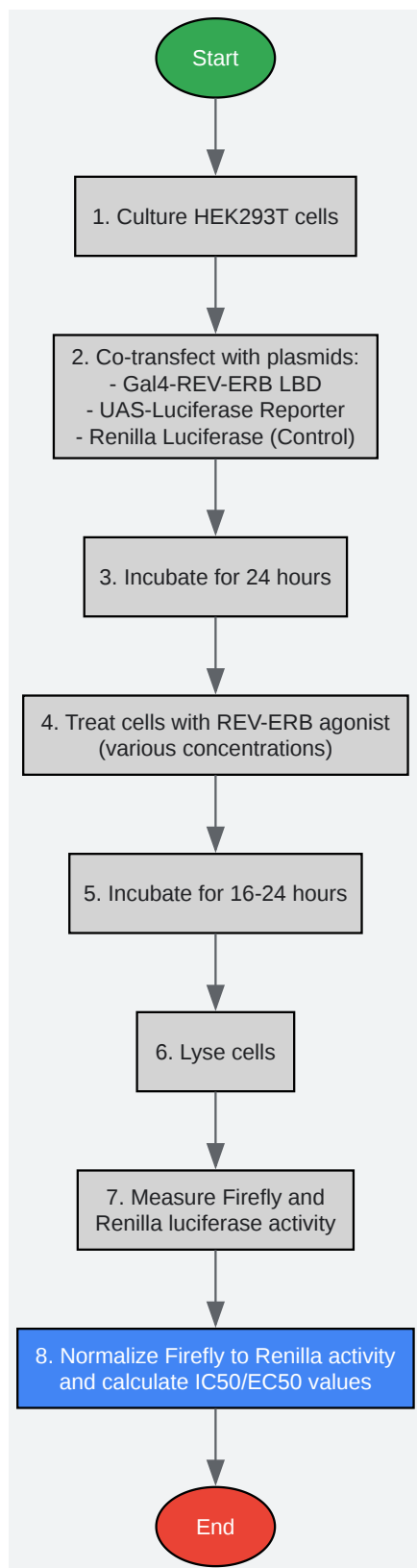
Note: IC50 values represent the concentration of an agonist that causes 50% of its maximal inhibitory effect, while EC50 values represent the concentration that produces 50% of the maximal response. Kd and Ki are measures of binding affinity.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

REV-ERB Signaling Pathway





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